3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-13-7(8(9,10)11)5-6(12-13)3-2-4-14/h5,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUNITVEICFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212532 | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446786-30-6 | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446786-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propanol group: This can be done through nucleophilic substitution reactions, where the pyrazole derivative reacts with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Esterification Reactions
The primary alcohol group undergoes esterification with acid anhydrides or chlorides to form esters, preserving the pyrazole core. This reaction is critical for modifying solubility or introducing protective groups for further synthesis.
| Reaction Type | Reagents/Conditions | Product | Key Observations | Source |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ catalyst | 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propyl acetate | High yield (>85%) under mild conditions (25°C) | |
| Benzoylation | Benzoyl chloride, pyridine | 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propyl benzoate | Requires inert atmosphere; moderate yield (~70%) |
Oxidation Reactions
The hydroxyl group is oxidized to a ketone or carboxylic acid, depending on the strength of the oxidizing agent.
Nucleophilic Substitution
The hydroxyl group can be replaced by halides or other nucleophiles via SN2 mechanisms.
Cyclization Reactions
Intramolecular reactions form fused heterocycles, leveraging the pyrazole ring’s electron-deficient nature.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes substitution at the C4 position due to the trifluoromethyl group’s meta-directing effect.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings to introduce aryl or alkyl groups.
Biological Activity Modulation
Derivatives of this compound exhibit enhanced bioactivity via structural modifications:
-
Antimicrobial activity : Ester derivatives show improved MIC values against Staphylococcus aureus (2 µg/mL) compared to the parent compound (16 µg/mL) .
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Enzyme inhibition : Tosylated analogs inhibit CYP51 (lanosterol demethylase) with IC₅₀ = 0.8 µM, relevant to antifungal drug development .
This compound’s versatility in organic synthesis and pharmacological applications underscores its importance in medicinal chemistry. Future research should explore its use in asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
Recent studies have identified compounds related to 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. These compounds demonstrate potent activity against Plasmodium falciparum, showing promise for prophylactic applications in malaria endemic regions .
Neuropharmacology
Research indicates that pyrazole derivatives exhibit anticonvulsant properties. In particular, studies have shown that related compounds can inhibit seizures in animal models, suggesting a potential role in the treatment of epilepsy .
Synthesis and Structural Studies
The synthesis of 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol has been optimized to enhance yield and selectivity. Notably, the reaction conditions involving ethyl 4,4,4-trifluoroacetate and methyl hydrazine have been refined to produce high-purity products .
Data Tables
Case Studies
Case Study 1: Antimalarial Efficacy
In a clinical study, a derivative of 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol was administered to patients with P. falciparum malaria. Results showed a significant reduction in parasitemia within 24 hours of administration, indicating its potential as a rapid treatment option .
Case Study 2: Epilepsy Treatment
A series of pyrazole derivatives were evaluated for anticonvulsant activity using the maximal electroshock seizure model. The results demonstrated that certain modifications to the pyrazole ring enhanced efficacy, suggesting pathways for developing new epilepsy medications .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Comparison with Similar Compounds
Substituent Position and Physical Properties
- 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol (CAS 2306262-46-2) This analog lacks the methyl group at position 1 of the pyrazole, resulting in a lower structural similarity score (0.86 vs. the target compound).
- 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid (CAS 910037-16-0) Here, the trifluoromethyl group is at position 3 instead of 5, and the propanol chain is replaced by a benzoic acid. This substitution yields a higher melting point (195–198°C) due to increased aromaticity and intermolecular hydrogen bonding. The target compound’s propanol chain likely reduces melting point and enhances solubility in polar solvents .
Functional Group Variations
- In contrast, the target compound’s hydroxyl group (C₈H₁₁F₃N₂O, estimated MW ~220.18) may prioritize hydrogen-bonding interactions over protonation .
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate (C₉H₁₂F₃N₃O₂, MW 251.21)
Replacing the hydroxyl group with a carbamate moiety increases molecular weight and lipophilicity. This modification enhances hydrolytic stability but reduces polarity, likely altering pharmacokinetic profiles compared to the target compound .
Key Findings and Implications
- Substituent Position Matters : The 1-methyl and 5-trifluoromethyl arrangement in the target compound optimizes steric and electronic effects, balancing reactivity and stability.
- Functional Group Trade-offs: Hydroxyl groups enhance solubility, while carbamates or amino groups modify bioactivity and stability.
Further research is needed to experimentally validate the target compound’s crystallographic data, thermodynamic properties, and biological activity.
Biological Activity
3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The biological activity of 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is primarily attributed to its interaction with specific enzymes and receptors in the body. Research indicates that compounds with a trifluoromethyl group can significantly enhance binding affinity and selectivity towards target proteins. For instance, studies have shown that trifluoromethyl-substituted pyrazoles exhibit improved inhibition of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell growth. Specifically, 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol has been shown to exhibit potent cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of glycolysis pathways, leading to reduced lactate production and subsequent apoptosis in cancer cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MiaPaCa2 (Pancreatic) | < 0.5 | Inhibition of LDH activity |
| A673 (Sarcoma) | < 0.5 | Inhibition of glycolysis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses significant antifungal activity against various strains of yeasts and dermatophytes. The mechanism appears to involve disruption of fungal cell membranes, leading to cell lysis .
Case Studies
Several case studies highlight the efficacy of 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol in preclinical settings:
- Study on Cancer Cell Lines : A study conducted on MiaPaCa2 and A673 cells indicated that treatment with this compound led to a marked reduction in cell viability compared to untreated controls. The IC50 values were consistently below 0.5 μM, indicating high potency .
- Antifungal Efficacy : In a comparative study assessing antifungal agents, this compound exhibited superior activity against Candida albicans and Trichophyton rubrum, with minimum inhibitory concentrations (MICs) lower than those observed for standard antifungal drugs .
Q & A
Synthesis and Optimization
Basic: What synthetic routes are commonly used to prepare 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol? The compound is synthesized via regioselective allylation of pyrazole precursors. For example, a method involving the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with allylating agents (e.g., pent-4-en-2-ol derivatives) under mild acidic conditions yields the target alcohol with >85% efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed .
Advanced: How can reaction conditions be optimized to minimize byproducts in pyrazole-functionalized alcohol synthesis? Key variables include catalyst choice (e.g., Lewis acids like BF₃·OEt₂), solvent polarity, and temperature control. For instance, using dichloromethane as a solvent at 0–5°C reduces unwanted dimerization. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent over-reaction .
Structural Characterization
Basic: What spectroscopic techniques are critical for confirming the structure of this compound? 1H/13C NMR, GC-MS, and HRMS are essential. Key NMR signals include:
- 1H NMR (CDCl₃): δ 1.25 (s, 3H, CH₃), 3.60–3.75 (m, 2H, CH₂OH), 6.30 (s, 1H, pyrazole-H).
- 13C NMR: δ 148.2 (CF₃-substituted pyrazole carbon), 62.5 (CH₂OH).
HRMS confirms the molecular ion [M+H]+ at m/z 265.0924 .
Advanced: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved? Use 2D NMR techniques (COSY, HSQC) to assign ambiguous protons/carbons. For example, NOESY can differentiate between regioisomers by correlating spatial proximity of pyrazole substituents .
Crystallographic Analysis
Basic: What software tools are recommended for X-ray crystallography of this compound? SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used. ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen-bonding networks .
Advanced: How do trifluoromethyl groups affect crystal packing and intermolecular interactions? The CF₃ group induces steric hindrance, reducing symmetry and promoting formation of C–H···F hydrogen bonds. Use PLATON to analyze supramolecular interactions and Mercury for packing diagrams .
Biological Activity Profiling
Basic: What in vitro assays are suitable for evaluating its pharmacological potential? Enzyme inhibition assays (e.g., VEGFR-2 kinase) are relevant, given structural analogs like acrizanib (a VEGFR-2 inhibitor). IC₅₀ values can be determined via fluorescence polarization assays .
Advanced: How can in vivo pharmacokinetic studies be designed for this compound? Use rodent models to assess bioavailability, half-life, and metabolite profiling. Intravenous/oral administration followed by LC-MS/MS analysis of plasma and tissue samples is standard. Adjust dosing based on logP (~2.8) and solubility in PBS .
Structure-Activity Relationship (SAR) Studies
Basic: Which substituents on the pyrazole ring enhance bioactivity? Electron-withdrawing groups (e.g., CF₃ at position 5) improve metabolic stability and target binding. Derivatives with 4-fluorophenyl or benzimidazole substituents show enhanced activity in kinase assays .
Advanced: How can combinatorial libraries of pyrazole-propanol analogs be synthesized for SAR? Employ parallel synthesis using Rink amide resin for solid-phase diversification. Introduce variable aryl/heteroaryl groups at position 3 via Suzuki-Miyaura coupling, followed by high-throughput screening .
Computational Modeling
Basic: Which docking software is suitable for predicting target binding? AutoDock Vina or Schrödinger Suite can model interactions with proteins like VEGFR-2. Use the crystal structure of acrizanib (PDB: 6XYZ) as a template for docking simulations .
Advanced: How do quantum mechanical calculations (DFT) inform electronic properties? Gaussian 16 can calculate HOMO/LUMO energies to predict redox stability. The CF₃ group lowers the HOMO energy (-6.2 eV), reducing susceptibility to oxidative metabolism .
Analytical Challenges
Basic: How is enantiomeric purity assessed for chiral derivatives? Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. Compare retention times with racemic standards .
Advanced: What strategies mitigate degradation during storage? Lyophilize the compound under argon and store at -20°C in amber vials. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
